ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that combines a bromophenyl group with a pyrazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the reaction of ethyl 4-bromobenzoate with a substituted benzyl chloride in the presence of zinc dust and a palladium catalyst . The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, leading to various biological effects. The pyrazolidinone moiety can also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: A related compound with a similar bromophenyl group but different ester functionality.
Ethyl 4-bromobenzoate: Another similar compound with a bromophenyl group but lacking the pyrazolidinone moiety.
Uniqueness
Ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a bromophenyl group with a pyrazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-2-26-19(25)13-6-8-15(9-7-13)22-18(24)16(17(23)21-22)11-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBJNKQGGOMIAQ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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